
Pyrithiobac-sodium
Descripción general
Descripción
Pyrithiobac-sodium is a post-emergence herbicide . It is a derivative of pyrithiobac and has the IUPAC name sodium 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoate . It is used for the control of broad-leaved weeds in cotton and other crops .
Synthesis Analysis
The synthesis of Pyrithiobac-sodium involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with 2-chloro-6-mercaptobenzoic acid under the action of a solvent, inorganic base, and an alkyl sodium sulfinate catalyst . The solvent can be one or more of toluene, chlorobenzene, acetonitrile, N-dimethylformamide, N-dimethylacetamide, dimethyl sulfoxide, N-methylpyrrolidone, and 1,4-dioxane .
Molecular Structure Analysis
The molecular formula of Pyrithiobac-sodium is C13H10ClN2NaO4S . Its average mass is 348.737 Da and its monoisotopic mass is 347.994751 Da .
Chemical Reactions Analysis
Pyrithiobac-sodium can be analyzed by column-switching liquid chromatography (LC) with ultraviolet (UV) absorption detection at 254 nm .
Physical And Chemical Properties Analysis
Pyrithiobac-sodium has a high aqueous solubility and is semi-volatile . Based on its chemical properties, it is very mobile and has a high potential to leach to groundwater . It is generally moderately persistent in soil systems but tends to be non-persistent in aquatic systems .
Aplicaciones Científicas De Investigación
Control of Nightshade in Cotton Cultivation
Pyrithiobac-sodium has been used effectively to control nightshade, a weed that is difficult to manage in Upland Acala cotton varieties . The herbicide can be applied at various stages of cotton growth, and it has been found to have no long-term effect on cotton growth, development, or lint yield . Nightshades are very competitive with cotton because they germinate and grow rapidly in cool early-season temperatures, when cotton growth and development are extremely slow .
Sequential Application in Cotton Cultivation
In addition to its use for nightshade control, Pyrithiobac-sodium has also been used in sequential applications in cotton cultivation . A study found that sequential application of Pyrithiobac-sodium at 0.125 kg/ha as pre-emergence followed by a post-emergence application of the same amount was quite effective in controlling weeds . This resulted in significantly decreased weed dry weight and increased cotton yield .
Control of Other Weeds in Cotton Cultivation
Apart from nightshade, Pyrithiobac-sodium is also effective in controlling other weeds in cotton cultivation. Its mode of action involves inhibiting the development of amino acids in plants, leading to cessation of plant growth and eventual plant death .
Cost-Effective Weed Control
The use of Pyrithiobac-sodium for weed control in cotton cultivation is also cost-effective. Hand hoeing weeds can cost up to $240 per acre in severely infested fields, which is not economically feasible for a cotton grower . In contrast, the use of Pyrithiobac-sodium provides effective control of nightshade and can significantly reduce hand-hoeing .
No Long-Term Effect on Cotton
One of the significant advantages of Pyrithiobac-sodium is that it does not have any long-term effect on cotton growth and development or on cotton lint yield . This makes it a safe and effective herbicide for use in cotton cultivation .
Application Timing and Persistence
The effectiveness of Pyrithiobac-sodium can also be influenced by the timing of its application . However, more research is needed in this area to fully understand the impact of application timing on the persistence of Pyrithiobac-sodium .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
sodium;2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S.Na/c1-19-9-6-10(20-2)16-13(15-9)21-8-5-3-4-7(14)11(8)12(17)18;/h3-6H,1-2H3,(H,17,18);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNILNQMBAHKMFS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)[O-])OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN2NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8032673 | |
| Record name | Pyrithiobac sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8032673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrithiobac-sodium | |
CAS RN |
123343-16-8 | |
| Record name | Pyrithiobac-sodium [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123343168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrithiobac sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8032673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]-, sodium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.809 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRITHIOBAC-SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M13LUJ9WY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


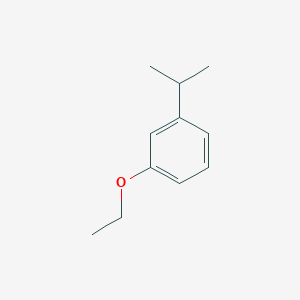
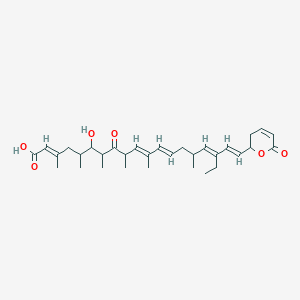
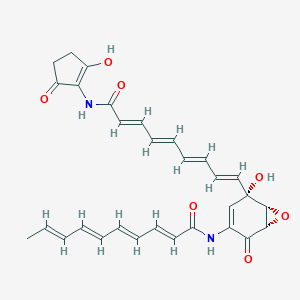
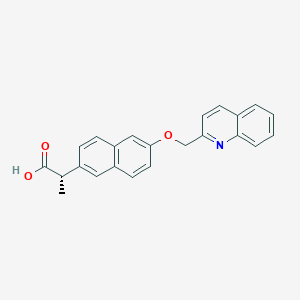
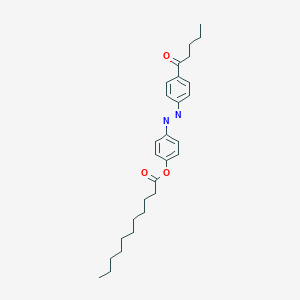
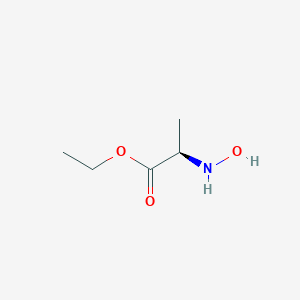
![3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione](/img/structure/B54934.png)


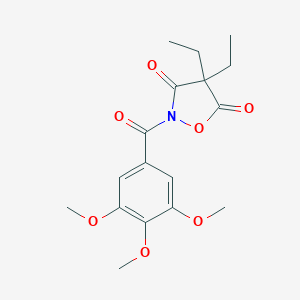

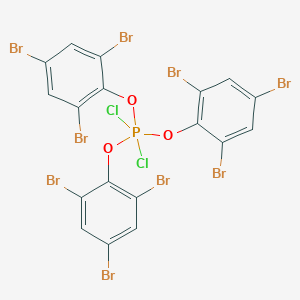
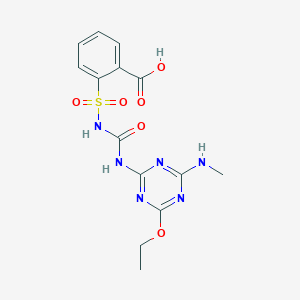
![7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B54950.png)